molecular formula C24H27N5O3S B2425899 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-01-2

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2425899
CAS No.: 941243-01-2
M. Wt: 465.57
InChI Key: RGQUDKZVUPTSCT-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for its potential as an anticancer agent. It belongs to the class of N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives, which have demonstrated promising activity in screenings against the NCI-60 cancer cell line panel . The structural motif of the 1,3-oxazole core is widely represented among tubulin inhibitors with antitumor activity, suggesting that the disruption of microtubule formation may be a key mechanism of action for this class of compounds . COMPARE analysis of structurally related compounds has shown a moderate positive correlation with known microtubule-targeting agents such as vinblastine (in terms of GI50) and paclitaxel (in terms of TGI), indicating a potentially similar mechanism of action that interferes with crucial cell division processes in cancer cells . The specific molecular architecture of this compound, which incorporates a 4-cyano-1,3-oxazole core, a phenylpiperazine moiety, and a diethylbenzene-sulfonamide group, is designed to optimize its biological activity and selectivity. The presence of the sulfonamide functional group is a common feature in many biologically active molecules and is known to contribute to various pharmacological properties. This product is intended for research purposes only, specifically for in vitro studies aimed at investigating new therapeutic candidates, exploring structure-activity relationships, and elucidating mechanisms of action against various cancer cell lines. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate for further chemical functionalization to develop more potent analogs or as a pharmacological tool for probing biological pathways relevant to oncology and cell biology.

Properties

IUPAC Name

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-29(4-2)33(30,31)21-12-10-19(11-13-21)23-26-22(18-25)24(32-23)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQUDKZVUPTSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions to form the oxazole ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and aryl halides.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aryl halides and piperazine derivatives in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.

Biological Activity

4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic compound with potential pharmacological applications. This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and antitumor effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H28N4O2S\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a sulfonamide group attached to a benzene ring, with a substituted oxazole ring that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring is known to facilitate interactions with enzymes and receptors, potentially modulating signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing the piperazine moiety can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 μg/mL
Compound BEscherichia coli15 μg/mL
Compound CCandida albicans20 μg/mL

These findings suggest that the presence of the piperazine and sulfonamide groups may enhance the antimicrobial efficacy of these compounds.

Antitumor Activity

The potential antitumor activity of this compound has been explored in several studies. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: Antitumor Effects
In a study involving human cancer cell lines, it was observed that treatment with a related sulfonamide derivative resulted in a significant reduction in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that modifications on the phenylpiperazine moiety can significantly impact the compound's potency and selectivity against various targets.

Table 2: Structure–Activity Relationship Analysis

ModificationBiological Effect
Addition of FluoroIncreased potency against cancer cells
Methyl substitutionEnhanced antimicrobial activity
Cyano group presenceImproved receptor binding affinity

Q & A

Q. What is the recommended synthetic pathway for preparing 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of substituted piperazine derivatives (e.g., 4-phenylpiperazine) with cyanated oxazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or NMP).
  • Step 2: Sulfonylation of the intermediate with diethylamine and benzenesulfonyl chloride in dichloromethane at 0–5°C .
  • Step 3: Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the final compound. Yield optimization requires precise control of stoichiometry and reaction time .

Q. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments (e.g., δ 2.48–3.53 ppm for piperazine protons) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Powder Diffraction (XRPD): For crystalline phase identification .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to evaluate binding affinity to target enzymes (e.g., kinases or proteases) .
  • Cell Viability Assays: Employ MTT or resazurin reduction assays in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for optimizing this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify the phenylpiperazine moiety (e.g., halogenation or methoxy substitutions) and compare IC₅₀ values in target assays .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
  • Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How to resolve contradictions in biological data across different studies?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., pH, temperature, and solvent purity) that may affect compound solubility or stability .
  • Orthogonal Assays: Confirm results using unrelated methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Meta-Analysis: Compare data across studies with standardized controls (e.g., positive/negative controls for enzyme inhibition) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test solvents with varying polarities (e.g., chloroform, ethyl acetate) and use anti-solvent vapor diffusion.
  • Salt Formation: Co-crystallize with counterions (e.g., HCl or maleate salts) to enhance lattice stability .
  • Temperature Gradients: Slow cooling from saturated solutions to promote crystal growth .

Q. How to design a robust enzyme inhibition assay for this compound?

Methodological Answer:

  • Kinetic Analysis: Use a Michaelis-Menten model with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Data Normalization: Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Q. What computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME or QikProp to estimate logP, solubility, and CYP450 interactions.
  • Molecular Dynamics (MD): Simulate binding stability in target active sites (e.g., GROMACS for protein-ligand complexes) .

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